Eltrombopag - 496775-61-2

Eltrombopag

Catalog Number: EVT-287415
CAS Number: 496775-61-2
Molecular Formula: C25H22N4O4
Molecular Weight: 442.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eltrombopag is a synthetic, non-peptide, small-molecule thrombopoietin receptor agonist. It acts as a thrombopoietic agent, stimulating the production of platelets. Eltrombopag is a significant research tool for investigating platelet production, immune thrombocytopenia (ITP), and other thrombocytopenic conditions. [], []

Synthesis Analysis

The synthesis of eltrombopag is a multi-step process involving various chemical reactions. While specific details and parameters are not provided in the analyzed papers, the synthesis likely involves the construction of the core heterocyclic ring system, followed by the introduction of various functional groups. []

Molecular Structure Analysis

Eltrombopag has a complex molecular structure consisting of a central benzothiazole ring system with various substituents. The specific details of its molecular structure, including bond lengths, angles, and conformations, are not explicitly discussed in the reviewed papers. []

Mechanism of Action

Eltrombopag acts as a thrombopoietin receptor agonist, binding to the transmembrane domain of the thrombopoietin receptor (c-Mpl) on megakaryocytes. This binding activates intracellular signaling pathways, specifically JAK2/STAT, leading to increased megakaryocyte proliferation, differentiation, and platelet production. [], [] Eltrombopag's binding site on the receptor differs from that of thrombopoietin, allowing it to bypass interferon-γ (IFN-γ) inhibition, a pro-inflammatory cytokine implicated in bone marrow failure syndromes. []

Physical and Chemical Properties Analysis

Eltrombopag is an orally bioavailable small molecule. It exhibits pH-dependent discoloration of plasma or serum. [] Specific details of its physical and chemical properties, such as solubility, melting point, and spectroscopic characteristics, are not provided in the reviewed papers.

Applications

7.1. Immune Thrombocytopenia (ITP) Research: Eltrombopag has been extensively investigated for its role in treating ITP, both as a primary treatment and in refractory cases. [], [], [], [], [], [], [], [] Research focuses on understanding its efficacy in different ITP patient populations, including newly diagnosed, persistent, and chronic cases.

7.2. Aplastic Anemia Research: Eltrombopag has shown promise in treating aplastic anemia, both as a standalone therapy and in conjunction with immunosuppressive therapy. [], [], [], [] Studies investigate its impact on hematologic response rates, transfusion dependence, and long-term outcomes.

7.3. Post-Hematopoietic Cell Transplantation (HCT) Thrombocytopenia Research: Eltrombopag has been studied for its potential to improve platelet recovery and treat secondary thrombocytopenia after HCT. [] Research explores its impact on platelet counts, transfusion requirements, and overall prognosis.

7.4. Platelet Function Studies: Eltrombopag's effects on platelet function have been examined in research using various methodologies, including flow cytometry. [], [], [] Studies investigate whether eltrombopag-induced platelets exhibit altered activation, aggregation, or procoagulant activity compared to platelets from untreated ITP patients.

7.5. Drug Interaction Studies: The potential for drug interactions between eltrombopag and other medications, particularly statins and anticoagulants, has been a focus of research. [], [] Studies investigate the impact of co-administration on drug metabolism, pharmacokinetics, and clinical outcomes.

Future Directions

8.2. Biomarker Identification: Identifying biomarkers that predict response to eltrombopag therapy could improve patient selection and treatment outcomes. []

Romiplostim

  • Compound Description: Romiplostim is a peptibody thrombopoietin receptor agonist (TPO-RA) that stimulates thrombopoiesis by mimicking the biological activity of thrombopoietin . It is a fusion protein consisting of human immunoglobulin IgG1 Fc domain linked to a peptide that activates the thrombopoietin receptor.
  • Relevance: Similar to Eltrombopag, Romiplostim is used for treating immune thrombocytopenia (ITP) . It also acts on the thrombopoietin receptor but utilizes a different mechanism, making it a structurally distinct alternative. Research suggests that some patients who respond poorly to Eltrombopag may benefit from Romiplostim and vice-versa , highlighting the clinical relevance of understanding the nuanced differences between these TPO-RAs.

Recombinant human thrombopoietin (rhTPO)

  • Compound Description: rhTPO is a recombinant form of the naturally occurring human thrombopoietin, a key regulator of megakaryopoiesis and platelet production .
  • Relevance: rhTPO, like Eltrombopag, stimulates platelet production but acts directly as an agonist of the thrombopoietin receptor . It was a predecessor to second-generation TPO-RAs like Eltrombopag and laid the groundwork for understanding the therapeutic potential of targeting the thrombopoietin receptor. While effective, rhTPO has a shorter half-life compared to Eltrombopag and requires parenteral administration , highlighting the advantages of Eltrombopag's oral bioavailability.
  • Compound Description: PEG-rHuMGDF was a first-generation thrombopoietic agent designed to stimulate platelet production . This compound was structurally similar to rhTPO but was modified with polyethylene glycol to enhance its half-life.

Rosuvastatin

  • Compound Description: Rosuvastatin is a member of the statin drug class, primarily used to lower cholesterol levels in the blood .
  • Relevance: This compound is not structurally related to Eltrombopag but is relevant due to potential drug-drug interactions. Studies indicate that Eltrombopag can increase plasma rosuvastatin exposure by inhibiting drug transporters like OATP1B1 and BCRP . This interaction necessitates careful dose adjustments when these two medications are co-administered to avoid potential toxicity.

Corticosteroids (e.g., Prednisolone, Methylprednisolone)

  • Compound Description: Corticosteroids are a class of steroid hormones that have potent immunosuppressive and anti-inflammatory effects .
  • Relevance: Corticosteroids are frequently used as a first-line treatment for ITP, often before considering TPO-RAs like Eltrombopag . While they can be effective in increasing platelet counts in the short term, their long-term use is often limited by side effects. Eltrombopag offers an alternative treatment option for patients who fail to respond adequately to corticosteroids or experience significant side effects.

Intravenous Immunoglobulin (IVIg)

  • Compound Description: IVIg is a blood product prepared from pooled human plasma containing a broad spectrum of immunoglobulin G (IgG) antibodies .
  • Relevance: IVIg, similar to Eltrombopag, can increase platelet counts in ITP patients, but through a different mechanism. It is often used as a short-term treatment option for acute bleeding episodes or before surgery in patients with ITP . Eltrombopag, on the other hand, offers a more sustained platelet response and a convenient oral administration route, making it a suitable alternative for long-term management of ITP.

Cyclosporine A (CsA)

  • Compound Description: Cyclosporine A (CsA) is an immunosuppressant drug commonly used in organ transplantation and for treating autoimmune diseases .
  • Relevance: CsA is often used in combination with Antithymocyte Globulin (ATG) as part of the standard immunosuppressive therapy (IST) regimen for severe aplastic anemia (SAA) . Studies have investigated the efficacy of adding Eltrombopag to IST, showing improved response rates and hematologic recovery . This combination approach highlights the potential of Eltrombopag to enhance the effectiveness of existing SAA therapies.

Antithymocyte Globulin (ATG)

  • Compound Description: Antithymocyte Globulin (ATG) is an immunosuppressive agent used to treat aplastic anemia and prevent graft-versus-host disease after organ transplantation . It works by targeting and depleting T lymphocytes.
  • Relevance: ATG, often in conjunction with CsA, constitutes the standard IST for SAA. Research indicates that combining Eltrombopag with IST can lead to faster and more frequent hematologic responses compared to IST alone . This finding underscores the potential of Eltrombopag to improve outcomes for SAA patients, particularly those who may not be eligible for or fail to respond to IST alone.

Properties

CAS Number

496775-61-2

Product Name

Eltrombopag

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

Molecular Formula

C25H22N4O4

Molecular Weight

442.48

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Synonyms

3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.